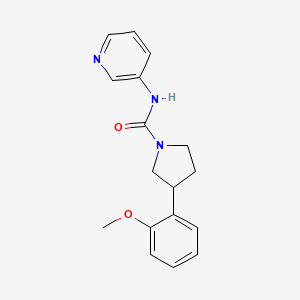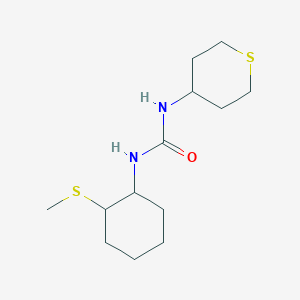
2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine, also known as MSMP, is a chemical compound that belongs to the pyrrolidine family. It is a white crystalline powder that is soluble in water and organic solvents. MSMP has been the subject of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, analgesic, and antioxidant properties in various in vitro and in vivo studies. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to decrease the expression of pro-inflammatory genes. This compound has also been shown to reduce pain and swelling in animal models of inflammation. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine is its potential as a drug candidate for the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of inflammatory diseases, such as arthritis and colitis. Another advantage of this compound is its versatility as a building block for the synthesis of new materials and catalysts. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine. One direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Another direction is the investigation of the mechanism of action of this compound and its potential targets in the body. Further studies are also needed to determine the safety and efficacy of this compound as a drug candidate for the treatment of various diseases. In addition, the potential use of this compound as a building block for the synthesis of new materials and catalysts should be explored further.
合成方法
The synthesis of 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine involves the reaction between 2-methylphenylmagnesium bromide and 1-methylsulfonyl-4-pyrrolidinone. The reaction proceeds under anhydrous conditions and yields this compound as a white crystalline powder. The purity of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of new catalysts with high activity and selectivity.
属性
IUPAC Name |
2-methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-10-6-4-5-7-13(10)12-8-11(2)14(9-12)17(3,15)16/h4-7,11-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIKREMRKJEVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1S(=O)(=O)C)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]urea](/img/structure/B7593497.png)
![1-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea](/img/structure/B7593499.png)


![N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)

![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)
![4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole](/img/structure/B7593555.png)

![1-[[1-(3-Fluorophenyl)cyclopropyl]methyl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7593568.png)
![8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)
![1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593576.png)
